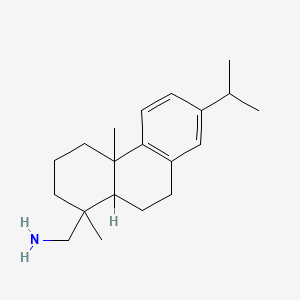

Dihydroabietylamine

CAS No.: 24978-68-5

Cat. No.: VC1676485

Molecular Formula: C20H31N

Molecular Weight: 285.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24978-68-5 |

|---|---|

| Molecular Formula | C20H31N |

| Molecular Weight | 285.5 g/mol |

| IUPAC Name | (1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine |

| Standard InChI | InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3 |

| Standard InChI Key | JVVXZOOGOGPDRZ-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |

| Colorform | PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/ |

| Melting Point | 317.65 deg K |

Introduction

Chemical Identity and Structure

Nomenclature and Basic Information

Biological Activities

Antibacterial Properties

Dihydroabietylamine has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has shown particularly notable minimum inhibitory concentration (MIC) values against Staphylococcus aureus (12.5 μg/ml) and Pseudomonas aeruginosa (6.25 μg/ml), indicating its potential as an antibacterial agent . This activity appears to be mediated through interaction with bacterial targets such as glucosamine-6-phosphate synthase, as supported by molecular docking studies .

Additionally, derivatives of this compound have shown promising activity against Escherichia coli. Specifically, C-19-arylated derivatives (compounds 3b, 3d, 3h, 3n, and 4a) have demonstrated inhibitory effects against E. coli, with compound 4a showing strong inhibitory activity against DNA Topo II and Topo IV enzymes .

Antifungal Activity

Recent research has expanded the antimicrobial profile of Dihydroabietylamine to include antifungal properties. Derivative compound 4c has shown effectiveness against Rhizoctorzia solani through a mechanism that disrupts mycelium morphology and enhances cell membrane permeability . Additionally, in vitro testing of synthesized derivatives against six common phytopathogenic fungi has demonstrated promising results, suggesting potential applications in agricultural fungicides .

Anthelmintic Properties

Alongside its antimicrobial activities, Dihydroabietylamine exhibits dose-dependent anthelmintic effects comparable to standard drugs like albendazole . In studies using Pheretima Posthuma as a model organism, the compound demonstrated effectiveness in both paralyzing and killing the helminths . Molecular docking studies suggest that interaction with β-Tubulin may be responsible for this anthelmintic activity, providing insight into its mechanism of action .

Synthesis and Derivatives

Heterocyclic Derivatives

A significant advancement in Dihydroabietylamine research has been the development of heterocyclic derivatives with enhanced biological activities. Thiophene and pyrazine-based derivatives have been synthesized and tested for antiproliferative activities against various cancer cell lines, including HeLa (cervix), MCF-7 (breast), A549 (lung), and HepG2 (liver) . These derivatives feature two aromatic rings (thiophene ring and benzene ring) along with two aliphatic rings from the dehydroabietylamine base structure .

Table 2: Key Synthesized Derivatives of Dihydroabietylamine

Amino Acid Conjugates

N-acetyl-α-amino acid conjugates of Dihydroabietylamine have been synthesized to explore their potential in treating hepatocellular carcinoma. These conjugates were prepared using various amino acids including Glycine, L-Cysteine, L-Methionine, L-Tyrosine, L-Aspartic acid, L-Phenylalanine, and others . The synthesis employed dicyclohexyl carbodiimide (DCC) and 4-dimethyl amino pyridine (DMAP) as coupling agents, with the reaction monitored by TLC and completed within 2 to 2.5 hours . These conjugates have demonstrated promising cytotoxic effects on hepatocellular carcinoma cell lines, as determined through sulforhodamine B techniques and cell cycle analysis .

C-19-arylated Derivatives

A novel series of C-19-arylated Dihydroabietylamine derivatives has been synthesized using palladium-catalyzed C(sp3)–H activation reactions . These derivatives have shown particularly promising antibacterial and antifungal activities. Notably, compound 4a exhibited strong inhibitory activity against DNA Topo II and Topo IV enzymes, with molecular docking studies suggesting effective binding to the target through interactions with specific amino acid residues .

Molecular Mechanisms of Action

Antibacterial Mechanisms

The antibacterial activities of Dihydroabietylamine have been linked to specific molecular interactions. Molecular docking studies have identified glucosamine-6-phosphate synthase as a potential target, with Dihydroabietylamine showing high binding affinity to this enzyme . This interaction could potentially inhibit bacterial cell wall synthesis, explaining the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

For derivative compound 4a, its inhibitory activity against DNA Topo II and Topo IV suggests interference with bacterial DNA replication and repair processes . This mechanism is particularly valuable as topoisomerase inhibitors represent an important class of antibacterial agents.

Anthelmintic Mechanisms

The anthelmintic properties of Dihydroabietylamine have been attributed to its interaction with β-Tubulin . Molecular docking studies have demonstrated high binding affinity between the compound and this protein target. Since β-Tubulin is crucial for the formation of microtubules that are essential for cellular division and intracellular transport in helminths, this interaction could explain the compound's ability to cause paralysis and death in these parasites.

Anticancer Mechanisms

The cytotoxic effects of Dihydroabietylamine derivatives on cancer cells involve multiple mechanisms. Studies on hepatocellular carcinoma have employed Comet assay, Annexin V/PI staining, Immunoperoxidase assay, and western blot techniques to elucidate these mechanisms . The derivatives appear to induce DNA damage and apoptosis in cancer cells, as evidenced by cell morphology changes and microarray findings after treatment with specific derivatives such as DAAD2 .

Natural Sources and Extraction

Plant Sources

Dihydroabietylamine has been isolated from natural sources, notably from Carthamus tinctorious L. (safflower) . This plant has a history of medicinal use, with various solvent extracts reported to possess antibacterial, hepatoprotective, and wound healing properties . The isolation of Dihydroabietylamine from such medicinal plants provides a natural source for this bioactive compound and lends credibility to its therapeutic potential based on traditional medicine applications.

Applications and Future Directions

Challenges and Limitations

Despite the promising biological activities, several challenges must be addressed before Dihydroabietylamine derivatives can reach clinical application. Review studies have highlighted issues such as low bioavailability and poor solubility for several derivatives . These pharmacokinetic limitations could restrict the in vivo efficacy of these compounds and will require formulation strategies or structural modifications to overcome.

Research Gaps

Current research on Dihydroabietylamine derivatives has largely focused on in vitro studies and preliminary mechanistic investigations. There remains a need for more comprehensive in vivo studies to validate the therapeutic potential and assess toxicity profiles. Additionally, structure-activity relationship studies could help optimize derivatives for specific therapeutic applications, enhancing efficacy while minimizing potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume